molecular formula C17F30 B048641 Perfluoroperhydrobenzyl tetralin CAS No. 116265-66-8

Perfluoroperhydrobenzyl tetralin

Cat. No.: B048641
CAS No.: 116265-66-8
M. Wt: 774.13 g/mol
InChI Key: DFGLLDMCDAKADU-UHFFFAOYSA-N
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Description

Perfluoroperhydrobenzyl tetralin is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of perfluorinated benzyl and tetralin groups, which contribute to its stability and reactivity. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and materials science, due to its solvent properties and ability to maintain skin condition .

Scientific Research Applications

Perfluoroperhydrobenzyl tetralin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Perfluoroperhydrobenzyl Tetralin is a complex compound with unique chemical properties. It is used in cosmetic products, where it serves two main functions: skin conditioning and as a solvent . As a skin conditioner, it helps maintain the skin in good condition, while as a solvent, it dissolves other substances .

Result of Action

The result of this compound’s action is primarily seen in its role as a skin conditioner and solvent in cosmetic products . As a skin conditioner, it helps maintain the skin in good condition. As a solvent, it aids in the dissolution of other substances, thereby enhancing the effectiveness of the cosmetic product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoroperhydrobenzyl tetralin typically involves the hydrogenation of naphthalene in supercritical conditions using polymer-stabilized platinum nanoparticles as catalysts . This method ensures high selectivity and conversion rates, making it an efficient process for industrial production. The reaction conditions often include temperatures around 250°C and pressures of 6 MPa, which facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through catalytic hydrogenation of naphthalene in supercritical hexane. This method allows for the efficient separation of reaction products and the reuse of catalysts, making it a sustainable and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

Perfluoroperhydrobenzyl tetralin undergoes various chemical reactions, including defluorination, substitution, and reduction. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include perfluoro-1-ethyl- and -1-methylnaphthalenes, perfluoro-2,2′-binaphthalene, and octafluoronaphthalene .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro-1-ethyltetralin
  • Perfluoro-1-methylnaphthalene
  • Perfluoro-2,2′-binaphthalene
  • Octafluoronaphthalene

Uniqueness

Perfluoroperhydrobenzyl tetralin stands out due to its unique combination of perfluorinated benzyl and tetralin groups, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to maintain skin condition and act as a solvent in various applications makes it a valuable compound in multiple industries .

Properties

IUPAC Name

2-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17F30/c18-1-2(19,9(30,31)14(40,41)13(38,39)8(1,28)29)7(26,27)10(32,33)3(20,5(1,22)23)6(24,25)4(21)11(34,35)15(42,43)17(46,47)16(44,45)12(4,36)37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGLLDMCDAKADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C(C1(F)F)(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17F30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881335
Record name Perfluoroperhydrobenzyl tetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116265-66-8
Record name Perfluoroperhydrobenzyl tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116265668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroperhydrobenzyl tetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUOROPERHYDROBENZYL TETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB88J87KY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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